molecular formula C10H12ClNO2 B1469688 Ethyl 6-chloro-2,4-dimethylnicotinate CAS No. 54453-94-0

Ethyl 6-chloro-2,4-dimethylnicotinate

Cat. No. B1469688
CAS RN: 54453-94-0
M. Wt: 213.66 g/mol
InChI Key: KSAOHRAUUCSNRU-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2,4-dimethylnicotinate is a chemical compound with the CAS Number: 54453-94-0 and a linear formula of C10H12ClNO2 . It has a molecular weight of 213.66 .


Molecular Structure Analysis

The molecular structure of Ethyl 6-chloro-2,4-dimethylnicotinate includes a total of 26 bonds; 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

Ethyl 6-chloro-2,4-dimethylnicotinate is a solid or liquid at room temperature. It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 6-chloro-2,4-dimethylnicotinate has been utilized as a precursor in chemical syntheses, showing the compound's versatility in the creation of pharmacologically active molecules and materials. For example, it has been coupled with 4-piperidinecarboxylic acid to yield pyridine acid in high yields, demonstrating its utility in the development of compounds for preclinical and clinical studies (Andersen et al., 2013). This highlights its role in the synthesis of complex molecules for therapeutic applications.

Pharmacological Research

In pharmacological research, derivatives of Ethyl 6-chloro-2,4-dimethylnicotinate have been synthesized and evaluated for their anxiolytic activity. Compounds derived from this molecule have shown promising results in anxiolytic activity tests, indicating potential applications in the development of new therapeutic agents for anxiety disorders (Glozman et al., 2001).

Safety And Hazards

Ethyl 6-chloro-2,4-dimethylnicotinate has been classified with the signal word ‘Warning’ and is harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing mist or vapors and washing skin thoroughly after handling .

properties

IUPAC Name

ethyl 6-chloro-2,4-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-6(2)5-8(11)12-7(9)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAOHRAUUCSNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856866
Record name Ethyl 6-chloro-2,4-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-2,4-dimethylnicotinate

CAS RN

54453-94-0
Record name Ethyl 6-chloro-2,4-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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